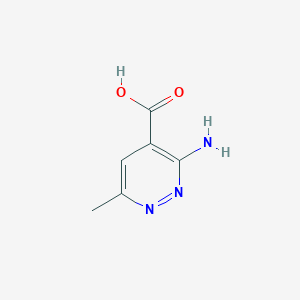

3-Amino-6-methylpyridazine-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

3-amino-6-methylpyridazine-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H2,7,9)(H,10,11) |

InChI Key |

ZRONTOXPRXDSGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=N1)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Therapeutic Potential of 3-Amino-6-methylpyridazine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This technical guide focuses on the largely unexplored yet highly promising class of compounds derived from 3-Amino-6-methylpyridazine-4-carboxylic acid. We will provide a comprehensive overview of the rationale behind their design, proposed synthetic strategies, key experimental protocols for their biological evaluation, and a prospective analysis of their structure-activity relationships (SAR). This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in harnessing the therapeutic potential of this novel chemical space.

Introduction: The Pyridazine Core in Modern Drug Discovery

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous biologically active molecules, demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[1][2] The arrangement of nitrogen atoms in the pyridazine ring influences its electronic properties, creating unique opportunities for molecular interactions with biological targets. The 3-amino and 4-carboxylic acid functionalities on the 6-methylpyridazine core offer versatile handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The core structure, 3-Amino-6-methylpyridazine-4-carboxylic acid, provides a rigid scaffold with strategically positioned functional groups for derivatization. The amino group can act as a hydrogen bond donor, while the carboxylic acid can be converted into a variety of functional groups, most notably amides, to interact with specific amino acid residues in target proteins. The methyl group at the 6-position can also be a site for further modification or can contribute to steric and electronic interactions within a binding pocket.

Synthetic Strategies for 3-Amino-6-methylpyridazine-4-carboxamide Derivatives

Proposed Synthesis of the Core Scaffold: 3-Amino-6-methylpyridazine-4-carboxylic acid

The synthesis of the core scaffold is a critical first step. A potential route could involve the oxidation of a readily available methyl group at the 4-position of a suitable pyridazine precursor.

Diagram: Proposed Synthetic Pathway to the Core Scaffold

Caption: Proposed oxidation of 3-Amino-4,6-dimethylpyridazine.

Amide Coupling: The Gateway to Chemical Diversity

With the core carboxylic acid in hand, the generation of a diverse library of amide derivatives is the next logical step. This is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with a primary or secondary amine.

The carboxylic acid is first converted to a more reactive species, such as an acyl chloride. This is a standard and reliable method for activating carboxylic acids for subsequent nucleophilic acyl substitution.

Diagram: Activation of the Carboxylic Acid

Caption: Conversion to the reactive acyl chloride intermediate.

The resulting acyl chloride can then be reacted with a wide variety of commercially available or custom-synthesized primary and secondary amines to generate the target amide derivatives.

Diagram: Amide Coupling Reaction

Caption: General scheme for the synthesis of amide derivatives.

Detailed Experimental Protocol: General Procedure for Amide Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of 3-Amino-6-methylpyridazine-4-carboxamide derivatives.

-

Activation of the Carboxylic Acid:

-

To a solution of 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-Amino-6-methylpyridazine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude 3-Amino-6-methylpyridazine-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-6-methylpyridazine-4-carboxamide derivative.

-

Therapeutic Potential and Biological Evaluation

Based on the known biological activities of related pyridazine and aminopyrazine derivatives, the primary therapeutic areas of interest for 3-Amino-6-methylpyridazine-4-carboxamide derivatives are oncology and infectious diseases.

Anticancer Activity

Many pyridazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases. The 3-aminopyrazine-2-carboxamide scaffold, a close structural analog, has been successfully employed to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in a variety of cancers.

Diagram: Generic Kinase Signaling Pathway and Potential Point of Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Table 1: Hypothetical Anticancer Activity of 3-Amino-6-methylpyridazine-4-carboxamide Derivatives (Illustrative Data based on Analogs)

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| Ref-Drug | - | - | MCF-7 (Breast) | 1.5 |

| HYPO-01 | H | Phenyl | MCF-7 (Breast) | 5.2 |

| HYPO-02 | H | 4-Chlorophenyl | MCF-7 (Breast) | 2.8 |

| HYPO-03 | H | 4-Methoxyphenyl | MCF-7 (Breast) | 8.1 |

| HYPO-04 | Methyl | Phenyl | MCF-7 (Breast) | 10.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related compound series. Actual results would require experimental validation.

Antimicrobial Activity

Derivatives of the structurally similar 3-aminopyrazine-2-carboxamide have shown promising antimycobacterial and antibacterial activity.[2] This suggests that 3-Amino-6-methylpyridazine-4-carboxamide derivatives may also possess antimicrobial properties.

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Table 2: Hypothetical Antimicrobial Activity of 3-Amino-6-methylpyridazine-4-carboxamide Derivatives (Illustrative Data based on Analogs)

| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) |

| Ref-Drug | - | - | S. aureus | 2 |

| HYPO-05 | H | n-Hexyl | S. aureus | 16 |

| HYPO-06 | H | Cyclohexyl | S. aureus | 8 |

| HYPO-07 | H | Benzyl | S. aureus | 32 |

| HYPO-08 | H | 2,4-Dichlorobenzyl | S. aureus | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related compound series. Actual results would require experimental validation.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on the proposed derivatization at the amide nitrogen, a preliminary SAR can be hypothesized. The nature of the R1 and R2 substituents on the amide nitrogen is expected to significantly influence the biological activity.

-

Aromatic vs. Aliphatic Substituents: Aromatic substituents can engage in π-π stacking and other hydrophobic interactions within a target's binding site. The electronic nature of the aromatic ring (electron-donating or electron-withdrawing groups) will likely modulate activity. Aliphatic substituents, on the other hand, will primarily explore hydrophobic pockets. The size and branching of the aliphatic chain will be critical.

-

Hydrogen Bonding: If R1 is a hydrogen atom, the N-H bond of the amide can act as a hydrogen bond donor. This is a crucial interaction in many ligand-protein binding events.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the R1 and R2 groups, will affect its solubility, cell permeability, and pharmacokinetic properties. A balance must be struck to achieve optimal efficacy.

-

Steric Factors: The size and shape of the R1 and R2 groups will dictate the ability of the molecule to fit into the binding site of its biological target. Bulky substituents may cause steric hindrance and reduce activity.

Conclusion and Future Directions

The 3-Amino-6-methylpyridazine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes proposed herein are robust and amenable to the creation of large, diverse chemical libraries. The potential for these derivatives to exhibit potent anticancer and antimicrobial activities warrants their further investigation.

Future work should focus on the synthesis and biological evaluation of a focused library of 3-Amino-6-methylpyridazine-4-carboxamide derivatives to establish a clear SAR. Promising lead compounds should then be subjected to further optimization to improve their potency, selectivity, and drug-like properties. In vivo studies in relevant animal models will be the ultimate validation of the therapeutic potential of this exciting new class of compounds.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3-Amino-6-methylpyridazine-4-carboxylic Acid in Heterocyclic Synthesis

The following technical guide details the chemical utility, synthesis, and application of 3-Amino-6-methylpyridazine-4-carboxylic acid , a critical "ortho-amino acid" scaffold in heterocyclic chemistry.

Part 1: Executive Summary & Chemical Profile

3-Amino-6-methylpyridazine-4-carboxylic acid represents a privileged scaffold in medicinal chemistry. Structurally, it features a 1,2-diazine (pyridazine) core substituted with an amino group at position 3, a carboxylic acid at position 4, and a methyl group at position 6.

This specific substitution pattern creates an "ortho-amino acid" motif (analogous to anthranilic acid in benzene chemistry), making it an ideal precursor for constructing fused bicyclic systems such as pyrimido[4,5-c]pyridazines and pyrazolo[3,4-c]pyridazines . These fused systems are bioisosteres of purines and pteridines, widely investigated as kinase inhibitors, adenosine receptor antagonists, and antineoplastic agents.

Structural Analysis & The "6-Methyl Effect"

-

Amphoteric Nature: The molecule possesses both a basic amine and an acidic carboxyl group, typically existing as a zwitterion in neutral media. This impacts solubility and requires specific pH adjustments during extraction.

-

The 6-Methyl Group: Unlike the unsubstituted analog, the C6-methyl group serves two critical functions:

-

Metabolic Stability: It blocks the C6 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for pyridazine drugs.

-

Lipophilicity: It marginally increases logP, improving membrane permeability compared to the highly polar parent scaffold.

-

Part 2: Synthesis of the Core Scaffold

While the compound is commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via nucleophilic aromatic substitution (

Validated Synthetic Route

Precursor: Ethyl 3-chloro-6-methylpyridazine-4-carboxylate.

-

Starting Material: 3-Chloro-6-methylpyridazine-4-carboxylic acid (or its ethyl ester).

-

Amination (

): The chlorine atom at C3 is activated by the electron-deficient pyridazine ring and the electron-withdrawing carboxyl group at C4. -

Reagent: Aqueous ammonia (

) or ethanolic ammonia under pressure. -

Conditions: Heating at

in a sealed vessel. -

Hydrolysis: If the ester is used, subsequent basic hydrolysis (

) yields the free acid.

Synthesis Workflow Diagram

The following diagram illustrates the conversion from the chloro-precursor to the target amino-acid scaffold.

Caption: Figure 1. Synthetic pathway for 3-Amino-6-methylpyridazine-4-carboxylic acid via nucleophilic aromatic substitution.

Part 3: Reactivity & Construction of Fused Heterocycles

The primary utility of this scaffold lies in its ability to form bicyclic systems. The C3-amino and C4-carboxyl groups are positioned to react with bidentate electrophiles, closing a pyrimidine or pyrazole ring onto the pyridazine core.

Synthesis of Pyrimido[4,5-c]pyridazines

This is the most common application. The scaffold reacts with "one-carbon" donors to form the pyrimidine ring.

-

Reagents: Formamide, Urea, or Orthoesters.

-

Mechanism:

-

Acylation: The amino group attacks the electrophile (e.g., formamide).

-

Cyclodehydration: The amide nitrogen attacks the C4-carbonyl, expelling water/alcohol to close the ring.

-

Synthesis of Pyrazolo[3,4-c]pyridazines

Diazotization of the C3-amino group leads to an internal cyclization if a suitable leaving group or nucleophile is present, or via reaction with active methylene compounds.

Divergent Synthesis Pathways Diagram

Caption: Figure 2. Divergent synthesis of fused heterocycles from the 3-amino-4-carboxylic acid core.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

This protocol demonstrates the conversion of the scaffold into a "uracil-like" fused system using urea. This specific derivative is a common intermediate for generating chloropyrimidopyridazines (via

Materials:

-

3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq)

-

Urea (5.0 eq)

-

Solvent: None (Neat fusion) or Diphenyl ether (high boiling point solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, intimately mix 3-amino-6-methylpyridazine-4-carboxylic acid (1.53 g, 10 mmol) with urea (3.00 g, 50 mmol).

-

Fusion: Heat the mixture in an oil bath to 190--200°C . The mixture will melt and ammonia gas will evolve (use a fume hood).

-

Reaction Monitoring: Maintain temperature for 2–4 hours. The melt will eventually solidify as the product forms (which has a higher melting point).

-

Work-up: Cool the reaction mixture to 80°C and add hot water (20 mL). Triturate the solid to dissolve excess urea.

-

Isolation: Filter the suspension while warm. Wash the filter cake with water (2 x 10 mL) and acetone (1 x 10 mL).

-

Purification: The crude solid is typically

pure. Recrystallization can be performed from DMF/Water if necessary. -

Yield: Expected yield is 65–75%.

Data Summary: Cyclization Conditions

| Reagent | Reaction Type | Product | Typical Yield | Notes |

| Formamide | Niementowski-type | Pyrimido[4,5-c]pyridazin-5-one | 60-80% | Requires high temp ( |

| Urea | Fusion | Pyrimido[4,5-c]pyridazine-5,7-dione | 70% | Solvent-free; Ammonia evolution drives reaction. |

| Acetic Anhydride | Dehydration | Pyridazino[4,5-d][1,3]oxazin-4-one | 85% | Kinetic product; unstable to hydrolysis. Precursor to amides. |

Part 5: Scientific Integrity & References

Mechanistic Insight: The "Amide First" Rule

In the cyclization with formamide or acetic anhydride, the reaction proceeds via the kinetic acylation of the amine to form an amide intermediate (e.g., 3-formamido- or 3-acetamido-). The subsequent ring closure involves the attack of the amide nitrogen (now nucleophilic enough at high temp) onto the carboxylic acid carbonyl. Attempts to esterify the acid first often lead to lower yields in cyclization due to the reduced electrophilicity of the ester compared to the activated species formed in situ (e.g., mixed anhydrides).

References

-

Ambeed. (2024). Product Analysis: 3-Amino-6-methylpyridazine-4-carboxylic acid. Ambeed Chemical Products. Link

-

Sigma-Aldrich. (2024).[1] Heterocyclic Building Blocks: Pyridazine Derivatives. Merck KGaA. Link

-

ChemicalBook. (2024). Synthesis of 3-Amino-6-chloropyridazine derivatives. Link

-

PubChem. (2024). Compound Summary: Pyridazine-4-carboxylic acid derivatives. National Library of Medicine. Link

-

Stilz, H. U., et al. (2001).[2] Substituted Pyridazines and their use as medicaments. U.S. Patent 6,235,741. (Demonstrates the use of amino-pyridazine-carboxylates in drug synthesis).

Sources

A Technical Guide to Amino-Pyridazine Carboxylic Acid Scaffolds in Modern Drug Discovery

Introduction: The Privileged Position of Pyridazine in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of "privileged scaffolds"—core molecular structures that can interact with multiple biological targets, offering a fertile ground for developing novel therapeutics. The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1] Its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, make it an attractive component in drug design.[2] These features contribute to enhanced solubility, potential reduction of cytochrome P450 inhibition, and favorable interactions with biological targets.[2][3] This guide provides an in-depth exploration of a particularly valuable subclass: amino-pyridazine carboxylic acid scaffolds, focusing on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

The Amino-Pyridazine Carboxylic Acid Core: A Triad of Functionality

The combination of an amino group, a carboxylic acid, and the pyridazine core creates a versatile scaffold with three key points of interaction and chemical modification. This triad is fundamental to its utility.

-

The Pyridazine Nitrogens: Act as hydrogen bond acceptors, crucial for anchoring the molecule within a target's binding pocket.[2]

-

The Amino Group: Serves as a key hydrogen bond donor and a primary point for synthetic diversification, allowing for the attachment of various side chains to explore the target's binding landscape.

-

The Carboxylic Acid Group: Functions as a strong hydrogen bond donor/acceptor and can form salt bridges with basic residues like lysine in a protein target.[4] Its presence often enhances aqueous solubility.

This multi-functional nature allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.

Caption: Core structure and key functional regions of the scaffold.

Synthetic Strategies: Building the Core

The construction of the amino-pyridazine carboxylic acid scaffold can be approached through several synthetic routes. A common and effective strategy involves the cyclocondensation of a suitably functionalized precursor with a hydrazine source. This approach is highly valued for its efficiency in forming the heterocyclic core.

Below is a generalized, representative protocol for the synthesis of a pyridazinone precursor, which can be further modified to yield the target scaffold. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis of a 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one Intermediate

This protocol is adapted from established methodologies for forming the pyridazinone ring system.[5]

Step 1: Friedel-Crafts Acylation to Form β-Benzoylpropionic Acid

-

Rationale: This initial step creates the necessary keto-acid backbone. Anhydrous aluminum chloride is a potent Lewis acid catalyst required to activate the succinic anhydride for electrophilic aromatic substitution on the benzene ring.

-

Procedure: a. To a stirred suspension of anhydrous aluminum chloride (0.22 mol) in nitrobenzene (100 mL) at 0-5°C, add succinic anhydride (0.1 mol) portion-wise. b. Slowly add benzene (0.1 mol) to the mixture, maintaining the temperature below 10°C. c. After the addition is complete, stir the reaction mixture at room temperature for 24 hours. d. Pour the mixture onto crushed ice containing concentrated HCl (50 mL). e. Extract the resulting product with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-benzoylpropionic acid.

Step 2: Cyclocondensation with Hydrazine Hydrate

-

Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the keto-acid, first forming a hydrazone with the ketone and then undergoing intramolecular cyclization via amide formation with the carboxylic acid to yield the stable six-membered pyridazinone ring.

-

Procedure: a. A mixture of β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Pour the mixture into ice-cold water. The solid product that precipitates is filtered, washed with cold water, and dried. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Further chemical steps, such as amination and oxidation, would be required to arrive at a specific amino-pyridazine carboxylic acid. The versatility of this synthesis allows for the preparation of libraries of compounds for screening.[6]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. Synthesis of pyridazine-based scaffolds as alpha-helix mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for a Successful Amide Coupling with 3-Amino-6-methylpyridazine-4-carboxylic acid

Introduction: Navigating the Challenges of a Privileged Scaffold

The 3-amino-6-methylpyridazine-4-carboxylic acid moiety is a key building block in contemporary medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, owing to the pyridazine core's ability to act as a versatile scaffold that can engage in various biological interactions. However, the inherent electronic properties of this heterocyclic system present specific challenges for one of the most fundamental transformations in drug discovery: the amide coupling reaction.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully coupling 3-amino-6-methylpyridazine-4-carboxylic acid with a variety of amines. We will delve into the substrate's unique reactivity, compare common coupling strategies, and provide two robust, step-by-step protocols. The focus will be on not just the procedural steps, but the underlying chemical principles that ensure a high-yielding and clean reaction.

Understanding the Substrate: Electronic Effects and Reactivity

The primary challenge in utilizing 3-amino-6-methylpyridazine-4-carboxylic acid in amide synthesis stems from the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as strong electron-withdrawing groups, which decreases the nucleophilicity of the carboxylic acid's carbonyl oxygen. This makes the initial activation step of the carboxylic acid, a prerequisite for amide bond formation, more difficult compared to electron-rich or simple aliphatic carboxylic acids.[1][2]

Furthermore, the presence of the free amino group on the ring introduces a potential for side reactions, such as intermolecular polymerization, if not properly managed. The choice of coupling reagents and reaction conditions is therefore critical to favor the desired intermolecular amide bond formation with the target amine.

Selecting the Optimal Coupling Reagent: A Comparative Overview

A plethora of amide coupling reagents are available, each with its own mechanism and optimal substrate scope.[3] For a challenging substrate like 3-amino-6-methylpyridazine-4-carboxylic acid, the most common and effective reagents fall into two main categories: uronium/aminium salts and carbodiimides.

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester.[4][5][6] | High efficiency, fast reaction rates, low racemization.[5][7] | Higher cost, generates tetramethylurea byproduct which can be difficult to remove.[7] |

| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate.[8][9] | Cost-effective, readily available. | Can lead to racemization (mitigated by additives like HOBt), DCC byproduct is poorly soluble, EDC and its urea are water-soluble allowing for easier removal.[10][11] |

For this particular substrate, we recommend HATU for its high reactivity and efficiency, making it ideal for difficult couplings. As a more economical alternative, EDC in combination with HOBt is also a viable and effective option. HOBt acts as an activating agent, forming an active ester that is more reactive towards the amine and helps to suppress racemization.[11]

Visualizing the Reaction Pathways

To better understand the processes, the following diagrams illustrate the general workflow and the mechanisms for our recommended protocols.

Caption: A generalized workflow for a typical amide coupling reaction.

Caption: Simplified mechanism of HATU-mediated amide bond formation.[5][6]

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.[12][13]

Optimized Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially when dealing with less reactive amines or when reaction time is a critical factor.

Materials & Reagents:

| Reagent | Molar Eq. | Purpose |

| 3-Amino-6-methylpyridazine-4-carboxylic acid | 1.0 | Starting Material |

| Amine | 1.1 | Coupling Partner |

| HATU | 1.2 | Coupling Reagent |

| DIPEA (Hünig's base) | 3.0 | Non-nucleophilic Base |

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-6-methylpyridazine-4-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

-

Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

-

Application Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, without competing with the primary/secondary amine as a nucleophile.[14]

-

-

Activation: In a single portion, add HATU (1.2 eq) to the reaction mixture.

-

Application Scientist's Note: HATU is generally moisture-sensitive, so it should be handled quickly. The reaction may exotherm slightly upon addition.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic components), water, and finally, brine.

-

Application Scientist's Note: The aqueous washes are crucial for removing the water-soluble byproducts, including excess DIPEA and tetramethylurea (TMU). However, TMU can sometimes persist.[7][15]

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Optimized Protocol B: Cost-Effective Coupling using EDC/HOBt

This protocol provides a reliable and more economical method for routine amide synthesis.

Materials & Reagents:

| Reagent | Molar Eq. | Purpose |

| 3-Amino-6-methylpyridazine-4-carboxylic acid | 1.0 | Starting Material |

| Amine | 1.1 | Coupling Partner |

| EDC·HCl | 1.5 | Coupling Reagent |

| HOBt | 1.2 | Additive/Co-reagent |

| DIPEA or Triethylamine (TEA) | 3.0 | Base |

| Anhydrous DMF or DCM | - | Solvent |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF or DCM.

-

Addition of Base and Amine: Add the amine (1.1 eq) followed by the base (DIPEA or TEA, 3.0 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 5 °C.

-

Application Scientist's Note: The reaction is started at 0 °C to control the initial exotherm and maintain the stability of the active intermediates.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.

-

Work-up:

-

If DCM was used as the solvent, wash the reaction mixture with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.

-

If DMF was used, dilute with a larger volume of ethyl acetate and perform the same aqueous washes.

-

Application Scientist's Note: The water-soluble nature of EDC and its urea byproduct (EDU) makes the work-up straightforward, as they are efficiently removed by the aqueous washes.[11]

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion and Best Practices

The successful amide coupling of 3-amino-6-methylpyridazine-4-carboxylic acid is readily achievable with careful selection of reagents and adherence to optimized protocols. For maximum efficiency and success with challenging amines, the HATU-mediated protocol is the premier choice. For more routine applications where cost is a consideration, the EDC/HOBt protocol offers a robust and reliable alternative. In both cases, an inert atmosphere, anhydrous solvents, and careful monitoring are key to obtaining high yields of the desired amide product, paving the way for further exploration in drug discovery programs.

References

-

HATU. Wikipedia. Available at: [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

-

#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Available at: [Link]

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]

-

Amide Synthesis - Reference Reaction Protocols. Fisher Scientific. Available at: [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Available at: [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available at: [Link]

-

Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. hepatochem.com [hepatochem.com]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. peptide.com [peptide.com]

- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. growingscience.com [growingscience.com]

- 15. reddit.com [reddit.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimized Synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a standardized, publicly available protocol for this specific molecule, this application note outlines a proposed, rational synthetic strategy based on established chemical principles and analogous reactions reported in the literature. We will delve into the mechanistic basis for the proposed reaction sequence, offer a detailed experimental protocol for a key synthetic route, and provide guidance on the critical parameters for optimization and troubleshooting. Our approach is designed to be a self-validating system, enabling researchers to systematically refine the reaction conditions to achieve high yield and purity.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of heterocyclic compounds that are integral to the development of novel therapeutic agents and functional materials. The arrangement of nitrogen atoms in the pyridazine ring imparts unique electronic properties, making it a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1] Specifically, the presence of amino and carboxylic acid functional groups, as in the target molecule 3-Amino-6-methylpyridazine-4-carboxylic acid, offers multiple points for further chemical modification, making it a versatile building block for combinatorial chemistry and drug discovery programs.[2]

Proposed Synthetic Strategies: A Logic-Driven Approach

The synthesis of a substituted pyridazine like 3-Amino-6-methylpyridazine-4-carboxylic acid can be approached through several strategic disconnections. The core challenge lies in the controlled introduction of the three distinct substituents—amino, methyl, and carboxylic acid—onto the pyridazine core. Below, we evaluate two plausible synthetic pathways, explaining the rationale behind each.

Pathway A: Stepwise Functionalization of a Pre-formed Pyridazine Ring

This strategy focuses on obtaining a simpler pyridazine precursor and sequentially adding the required functional groups. A potential starting material for this approach is 3-chloro-6-methylpyridazine, which can be synthesized from commercially available precursors.

Workflow for Pathway A

Caption: Proposed synthetic workflow starting from a chlorinated pyridazine.

Rationale: The oxidation of a methyl group to a carboxylic acid on a pyridazine ring has been reported, typically using strong oxidizing agents like potassium permanganate in an acidic medium.[3] Following the formation of the carboxylic acid, the chloro substituent can be replaced by an amino group through nucleophilic aromatic substitution. This amination is a common strategy for introducing amino groups onto halogenated pyridazines.[4]

Pathway B: Ring Formation from an Acyclic Precursor

An alternative approach involves constructing the pyridazine ring from an appropriately substituted acyclic precursor. This method offers the advantage of potentially setting the substitution pattern early in the synthesis.

Workflow for Pathway B

Caption: Conceptual workflow for pyridazine ring formation.

Rationale: The condensation of a hydrazine with a 1,4-dicarbonyl compound is a classical method for pyridazine synthesis. For our target molecule, this would require a dicarbonyl precursor with the necessary methyl and carboxyl functionalities, and a hydrazine source that could provide the amino group. While conceptually straightforward, the synthesis of the required acyclic precursor can be complex.

Selected Approach for Detailed Protocol: Based on the availability of starting materials and the precedence for analogous reactions in the literature, Pathway A presents a more direct and readily optimizable route. The following sections will provide a detailed protocol and optimization guidelines for this pathway.

Detailed Experimental Protocol (Pathway A)

This protocol is a proposed methodology and should be optimized by the end-user. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

Principle: This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this transformation. The reaction is typically carried out in a strong acid, such as sulfuric acid, which helps to activate the oxidizing agent and maintain the solubility of the reactants.[3]

Materials:

-

3-Chloro-6-methylpyridazine

-

Sulfuric acid (concentrated)

-

Potassium permanganate

-

Ice

-

Sodium bisulfite (for quenching)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-6-methylpyridazine (1 equivalent).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the internal temperature below 10 °C.

-

Once the starting material is fully dissolved, begin the portion-wise addition of potassium permanganate (4 equivalents) over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then slowly heat to 50-60 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Quench the excess potassium permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears and a clear solution or a white precipitate is formed.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from methanol to yield pure 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid

Principle: This step is a nucleophilic aromatic substitution where the chloro group of 6-chloropyridazine-3-carboxylic acid is displaced by an amino group. This is typically achieved by heating the chloro-substituted pyridazine with an ammonia source, such as aqueous ammonia, in a sealed vessel to reach the required reaction temperatures.[4]

Materials:

-

6-Chloropyridazine-3-carboxylic acid

-

Aqueous ammonia (28-30%)

-

Hydrochloric acid (concentrated, for pH adjustment)

-

Deionized water

Procedure:

-

Place 6-chloropyridazine-3-carboxylic acid (1 equivalent) and aqueous ammonia (10-20 equivalents) in a high-pressure reaction vessel.

-

Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the internal pressure of the vessel.

-

After the reaction time, cool the vessel to room temperature.

-

Vent any excess pressure in a fume hood and open the vessel.

-

Transfer the reaction mixture to a beaker and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid to neutralize the excess ammonia and adjust the pH to the isoelectric point of the product (typically around pH 3-4), at which point the product should precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to obtain 3-Amino-6-methylpyridazine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Optimization and Troubleshooting

The successful synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid requires careful control of reaction parameters. The following table outlines key variables and their potential impact on the reaction outcome.

| Parameter | Step 1 (Oxidation) | Step 2 (Amination) | Rationale and Troubleshooting |

| Temperature | Controlled addition of KMnO4 below 20 °C; heating to 50-60 °C for reaction progression. | Heating to 120-140 °C in a sealed vessel. | Step 1: Exothermic reaction; uncontrolled temperature can lead to side products. If the reaction is sluggish, a moderate increase in temperature may be necessary. Step 2: High temperature is required to overcome the activation energy for nucleophilic aromatic substitution. Lower temperatures may result in incomplete conversion. |

| Reaction Time | 2-3 hours at elevated temperature. | 12-24 hours. | Monitor by TLC to determine the optimal reaction time. Prolonged reaction times may lead to product degradation. |

| Reagent Stoichiometry | 4 equivalents of KMnO4. | 10-20 equivalents of aqueous ammonia. | Step 1: A sufficient excess of the oxidizing agent is needed for complete conversion. Step 2: A large excess of ammonia is used to drive the reaction to completion and act as the solvent. |

| Solvent | Concentrated H2SO4. | Aqueous ammonia. | The choice of solvent is critical for reactant solubility and reactivity. |

| Work-up and Purification | Quenching with NaHSO3; extraction with ethyl acetate; recrystallization from methanol. | pH adjustment for precipitation; recrystallization. | Proper work-up is crucial to remove byproducts and unreacted starting materials. The isoelectric point for precipitation in Step 2 should be determined empirically for maximum yield. |

Troubleshooting Logic Flow

Caption: A systematic approach to troubleshooting common synthesis issues.

Conclusion

This application note provides a scientifically grounded, albeit theoretical, framework for the synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid. By leveraging established synthetic methodologies for analogous pyridazine compounds, we have outlined a detailed experimental protocol for a promising synthetic route. The provided guidelines on optimization and troubleshooting are intended to empower researchers to refine these conditions and develop a robust and efficient synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyridazine derivatives, contributing to the advancement of medicinal chemistry and materials science.

References

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

- Preparation method of 3-amino-4-methylpyridine.

- 3-aminopyridine. Organic Syntheses Procedure.

- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE.

- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Preparation method of 3-amino-4-methylpyridine.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.

- Synthesis method of 3-amino-6-chloropyridazine.

- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed.

- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.

- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- Acetaldehyde. Wikipedia.

- 4-Amino-6-chloropyridazine-3-carboxylic acid. BLD Pharm.

- 4-Pyridine carboxylic acid-3-Amino methyl ester. Pipzine Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

Using 3-Amino-6-methylpyridazine-4-carboxylic acid as a drug discovery building block

Application Note: 3-Amino-6-methylpyridazine-4-carboxylic Acid in Drug Discovery

Executive Summary

3-Amino-6-methylpyridazine-4-carboxylic acid (AMPC) represents a privileged scaffold in medicinal chemistry, offering a distinct advantage over traditional phenyl or pyridine bioisosteres. Its unique ortho-amino acid geometry on an electron-deficient pyridazine ring makes it an ideal precursor for synthesizing fused heterocyclic systems, particularly pyrimido[4,5-c]pyridazines . These fused systems are critical in the development of kinase inhibitors, GABA receptor modulators, and antibacterial agents (specifically targeting Dihydropteroate Synthase - DHPS).

This guide details the physicochemical properties of AMPC, its strategic utility in fragment-based drug discovery (FBDD), and validated protocols for its conversion into bioactive fused heterocycles.

Physicochemical Profile & Handling

AMPC exists primarily as a zwitterion in the solid state, leading to high melting points and specific solubility challenges. Understanding these properties is prerequisite to successful synthesis.

| Property | Specification | Implications for Protocol |

| Molecular Weight | 153.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | Off-white to pale yellow solid | Color changes often indicate oxidation of the amine. |

| Solubility | DMSO, DMF, Water (pH dependent) | Poor solubility in DCM/EtOAc. Reactions often require polar aprotic solvents. |

| pKa (Acid) | ~3.5 (Estimated) | Acidic enough for standard coupling; may require base for dissolution. |

| pKa (Base) | ~2.8 (Conjugate acid of amine) | The amino group is weakly nucleophilic due to the electron-deficient pyridazine ring. |

| H-Bond Donors/Acceptors | 2 HBD / 5 HBA | Excellent vector for forming key interactions in ATP-binding pockets. |

Handling Precaution: While generally stable, the amino group is susceptible to oxidation over prolonged exposure to air in solution. Store solid under inert atmosphere (Argon/Nitrogen) at 4°C.

Strategic Utility: The "Pyridazine Advantage"

In drug design, replacing a benzene ring with a pyridazine core (AMPC) introduces two nitrogen atoms. This modification reduces lipophilicity (LogP) and increases aqueous solubility—a common bottleneck in kinase inhibitor optimization.

Mechanism of Action (Scaffold Level): The ortho-amino carboxylic acid motif mimics the geometry of anthranilic acid but with altered electronics.

-

Bicyclic Formation: It serves as a "linchpin" for cyclization with electrophiles (urea, formamide, amidines) to form 6,6-fused systems.

-

Amide Coupling: The C4-carboxylic acid allows for the attachment of "tail" moieties to probe solvent-exposed regions of a protein binding pocket.

Pathway Visualization: Scaffold Versatility

Figure 1: Synthetic divergence from the AMPC scaffold. The primary utility lies in the formation of Pyrimido[4,5-c]pyridazines.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrimido[4,5-c]pyridazine-5,7-dione

Target Application: Creating the core skeleton for kinase or DHPS inhibitors. Rationale: The amino group at C3 and the acid at C4 are perfectly positioned for a condensation reaction with urea, closing the pyrimidine ring.

Materials:

-

AMPC (1.0 eq)

-

Urea (5.0 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Phenol (melt)

-

Equipment: Microwave reactor or sealed pressure tube

Step-by-Step Procedure:

-

Preparation: In a microwave vial, suspend AMPC (153 mg, 1.0 mmol) and Urea (300 mg, 5.0 mmol) in Glacial Acetic Acid (3 mL).

-

Note: If solubility is poor, a phenol melt at 160°C is an alternative solvent-free method.

-

-

Reaction: Seal the vial and heat to 160°C for 2–4 hours .

-

Monitoring: Monitor by LC-MS. The starting material (MW 153) should disappear, and the product mass (MW ~178 for the dione) should appear.

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of acetic acid.

-

Isolation: Pour the mixture into ice-cold water (10 mL). Filter the precipitate.

-

Purification: Wash the solid with water and cold diethyl ether. Recrystallize from DMF/Water if necessary.

Troubleshooting:

-

Incomplete Reaction: If the acyclic ureido-intermediate persists, increase temperature to 180°C or add a catalytic amount of sulfuric acid.

Protocol B: Selective Amide Coupling at C4

Target Application: Fragment growing or linking the scaffold to a solubilizing tail. Challenge: The C3-amine can interfere or self-condense. However, the C3-amine on a pyridazine is electron-poor (aniline-like but less nucleophilic), allowing for selective reaction at the C4-carboxylic acid if conditions are controlled.

Materials:

-

AMPC (1.0 eq)

-

Amine Partner (R-NH2) (1.2 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve AMPC (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Observation: The solution should clarify as the zwitterion is deprotonated.

-

-

Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at 0°C to form the activated ester.

-

Addition: Add the amine partner (1.2 mmol) dropwise.

-

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Dilute with EtOAc (50 mL) and wash with saturated NaHCO3 (2x) and Brine (1x).

-

Note: If the product is polar, avoid aqueous workup; evaporate DMF and purify directly via Reverse Phase HPLC.

-

Critical Control Point: Avoid using acid chlorides (e.g., SOCl2) to activate the acid, as this will likely react with the C3-amine to form an oxazinone intermediate. Use mild coupling agents (HATU/EDC).

Experimental Workflow: Library Generation

The following diagram illustrates a logical workflow for generating a library of inhibitors starting from AMPC, utilizing the protocols above.

Figure 2: Sequential functionalization workflow. Amide coupling typically precedes cyclization if N-substitution on the pyrimidine ring is not required.

References

-

Scaffold Versatility & Synthesis

-

Title: Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.[1]

- Source: ACS Infectious Diseases / PubMed Central.

- Relevance: Details the conversion of amino-pyridazine precursors into pyrimido[4,5-c]pyridazines.

-

URL:[Link]

-

-

Medicinal Chemistry of Pyridazines

-

General Heterocyclic Synthesis (Grounding)

-

Chemical Properties Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrimido[4,5-c]pyridazine | C6H4N4 | CID 22498621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedures for esterification of 3-Amino-6-methylpyridazine-4-carboxylic acid

An Application Guide to the Esterification of 3-Amino-6-methylpyridazine-4-carboxylic Acid

Introduction: Strategic Importance in Medicinal Chemistry

3-Amino-6-methylpyridazine-4-carboxylic acid is a key heterocyclic building block in modern drug discovery. Its unique arrangement of nitrogen atoms and functional groups—a carboxylic acid, an aromatic amine, and a methyl group on a pyridazine core—makes it a privileged scaffold for developing novel therapeutic agents. The esterification of the carboxylic acid moiety is a critical and often primary step in synthesizing compound libraries for lead optimization. Esters can serve as prodrugs, enhance pharmacokinetic properties, or act as versatile handles for subsequent chemical transformations, such as amide bond formation.

This guide provides a detailed overview of robust and reproducible methods for the esterification of this important substrate. It is designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of each protocol, offering insights into why specific reagents and conditions are chosen, and provide detailed, step-by-step procedures to ensure successful implementation in the laboratory.

Chemical Principles and Strategic Considerations

The simultaneous presence of a nucleophilic amino group and an electrophilic carboxylic acid on the same aromatic ring presents a unique set of challenges and opportunities. The amino group can potentially interfere with certain esterification reactions, for instance, by reacting with activated carboxylic acid intermediates to form amide dimers. Therefore, the choice of esterification method must account for the substrate's inherent reactivity. The primary strategies are:

-

Acid-Catalyzed Esterification (Fischer-Speier): Employing a strong acid catalyst protonates the more basic amino group, effectively deactivating it as a nucleophile and allowing the esterification to proceed.

-

Mild Coupling Reagent-Mediated Esterification (Steglich): Using carbodiimides under neutral or mildly basic conditions activates the carboxylic acid without requiring harsh acidic conditions that could degrade sensitive substrates.

-

Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol. This method is highly effective but requires careful handling of the reagents.

Protocol 1: Fischer-Speier Esterification

This classic method is cost-effective and straightforward, particularly when the desired alcohol can be used as the solvent.[1][2] The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water that is formed.[2][3][4]

Causality and Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[3][5] This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[2][5] The pyridazine nitrogen and the amino group are also protonated, preventing them from participating in side reactions.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq).

-

Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both the reactant and the solvent (e.g., 20-40 mL per gram of starting material).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or bubble anhydrous HCl gas through the mixture for 10-15 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully dilute the residue with water and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is ideal for substrates that are sensitive to acid or high temperatures.[7]

Causality and Mechanistic Insight

The reaction begins with the carboxylic acid adding to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is essentially an activated form of the carboxylic acid. In the absence of a better nucleophile, the alcohol can then attack this intermediate to form the ester and the dicyclohexylurea (DCU) byproduct.[6]

However, the addition of a catalytic amount of DMAP significantly accelerates the reaction. DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, leading to the desired ester and regenerating the DMAP catalyst.[6] This catalytic cycle also suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7]

Caption: General workflow for the Steglich Esterification.

Detailed Step-by-Step Protocol

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).[8]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the progress by TLC or LC-MS. The formation of a white precipitate (DCU) is a visual indicator of reaction progress when using DCC.[7]

-

Work-up (DCC): If DCC is used, filter the reaction mixture through a pad of Celite to remove the insoluble DCU. Rinse the filter cake with a small amount of the reaction solvent.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (to remove excess DMAP and any remaining DCC), water, and saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid).[8]

-

Work-up (EDC): If the water-soluble EDC is used, the filtration step is unnecessary. Proceed directly to the washing steps. The urea byproduct will be removed during the aqueous washes.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 3: Thionyl Chloride Method for Methyl Esters

This is a highly effective and direct method for preparing methyl esters. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is immediately trapped by the methanol solvent to yield the methyl ester.

Causality and Mechanistic Insight

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is unstable and decomposes, releasing sulfur dioxide (SO₂) and a chloride ion to form a highly electrophilic acylium ion, which is immediately captured by the chloride ion to yield the acyl chloride. Methanol, present in vast excess as the solvent, then acts as a nucleophile, attacking the acyl chloride carbonyl carbon. Subsequent loss of HCl yields the methyl ester. This is one of the most common methods discussed for the esterification of amino acids.[9]

Detailed Step-by-Step Protocol

-

Preparation: Suspend 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-40 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise via a syringe. Vigorous gas evolution (HCl) will occur.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-6 hours. The initial suspension should become a clear solution as the reaction proceeds.

-

Work-up: Cool the reaction to room temperature and carefully concentrate the mixture to dryness using a rotary evaporator. The crude product will be the hydrochloride salt of the methyl ester.

-

Neutralization: For purification or further reaction, dissolve the crude salt in water and neutralize by the slow addition of a base such as saturated aqueous NaHCO₃ or by partitioning between ethyl acetate and saturated NaHCO₃.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate. Purify as needed by column chromatography or recrystallization.

Comparative Summary of Protocols

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Thionyl Chloride Method |

| Key Reagents | Strong Acid (H₂SO₄, HCl) | DCC or EDC, DMAP | Thionyl Chloride (SOCl₂) |

| Conditions | Reflux (High Temp) | 0°C to Room Temperature | 0°C to Reflux |

| Solvent | Excess Alcohol | Anhydrous Aprotic (DCM, THF) | Anhydrous Methanol |

| Advantages | Cost-effective, simple, scalable.[1] | Very mild conditions, high yields, broad substrate scope.[7] | Highly efficient, clean conversion to acyl chloride. |

| Disadvantages | Harsh acidic conditions, requires high temp, equilibrium reaction.[2][3] | Expensive reagents, byproduct removal (DCU), potential for racemization in chiral substrates.[8] | Reagent is corrosive and moisture-sensitive, generates HCl gas, generally limited to methyl/ethyl esters. |

| Best For | Simple, robust substrates where the alcohol is cheap and can be used as a solvent. | Acid- or heat-sensitive substrates, valuable alcohols. | Preparing methyl esters efficiently. |

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

How to do esterification of amino acid?. ResearchGate. [Link]

-

Steglich esterification. YouTube. [Link]

-

Why is Fisher method preferred for the esterification of amino acids?. Reddit. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

-

Fischer Esterification Practice Problems. Pearson. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

- Process for mild esterification of a carboxylic acid with an alcohol component.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

- Process for esterification of amino acids and peptides.

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Strategic Derivatization of 3-Amino-6-methylpyridazine-4-carboxylic Acid: Overcoming Electronic and Steric Deactivation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The derivatization of the amino group in 3-Amino-6-methylpyridazine-4-carboxylic acid (AMPC) presents a classic "heterocyclic paradox." While the molecule appears structurally simple, two dominant factors impede standard reactivity:

-

The Zwitterionic Trap: In its neutral state, AMPC exists as a zwitterion (inner salt), rendering it insoluble in the non-polar aprotic solvents (DCM, THF, Toluene) required for standard acylation or alkylation.

-

Electronic Deactivation: The pyridazine ring is highly electron-deficient (two nitrogen atoms). The amino group at position 3 is conjugated with the ring, significantly reducing its nucleophilicity compared to aniline or aliphatic amines.

Strategic Directive: Do not attempt direct acylation on the free acid zwitterion using standard Schotten-Baumann conditions; yields will be negligible due to solubility issues. This guide outlines two validated pathways:

-

Pathway A (Retention): Esterification to "unlock" solubility, followed by amine functionalization.

-

Pathway B (Modification): Cyclization utilizing the ortho-amino acid motif to generate bicyclic pyridopyrimidines.

Strategic Workflow (Logic Map)

The following decision tree illustrates the critical checkpoints for processing AMPC.

Figure 1: Strategic decision matrix for AMPC processing. Pathway A is required for standard medicinal chemistry derivatization.

Detailed Experimental Protocols

Protocol A: The "Unlock" Strategy (Esterification & Acylation)

Rationale: To react the electron-poor amine, we must use non-polar solvents (DCM/DCE) to facilitate the attack on electrophiles. This requires masking the carboxylic acid as a methyl ester to break the zwitterionic lattice.

Step 1: Synthesis of Methyl 3-amino-6-methylpyridazine-4-carboxylate

This step converts the insoluble zwitterion into a soluble organic amine.

Reagents:

-

AMPC (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Anhydrous Methanol (0.5 M concentration relative to AMPC)

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) and equip with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Addition: Charge the flask with Anhydrous Methanol and cool to 0°C (ice bath).

-

Activation: Dropwise add

over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2). Stir for 10 minutes. -

Solubilization: Add solid AMPC in one portion. The solid may not dissolve immediately.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution should become clear/homogeneous, indicating the breakdown of the zwitterion.

-

Workup: Concentrate in vacuo to remove MeOH. Resuspend the residue in saturated

(aq) and extract with Ethyl Acetate (3x). -

Isolation: Dry combined organics over

, filter, and concentrate.

Step 2: Acylation of the Deactivated Amine

Now that the molecule is soluble, we use a "Hard" electrophile (Acid Chloride) with a nucleophilic catalyst.

Reagents:

-

Methyl ester intermediate (from Step 1) (1.0 eq)

-

Acyl Chloride (R-COCl) (1.2 eq)

-

Pyridine (3.0 eq) - Acts as solvent and acid scavenger

-